molecular formula C55H67N5O11 B11934537 cIAP1 Ligand-Linker Conjugates 4

cIAP1 Ligand-Linker Conjugates 4

Cat. No.: B11934537
M. Wt: 974.1 g/mol
InChI Key: XUBCVTIJEMTJIG-GXLLLHHCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Role of E3 Ubiquitin Ligase Recruitment in Proteolysis-Targeting Chimera (PROTAC) Design

The efficacy of PROTACs hinges on their ability to form a ternary complex between the target protein, the E3 ubiquitin ligase, and the heterobifunctional degrader itself. E3 ligases, such as cIAP1, cereblon (CRBN), and von Hippel-Lindau (VHL), mediate substrate specificity in the ubiquitin-proteasome system by recognizing distinct degradation motifs (degrons) on target proteins. Unlike CRBN and VHL—which are commonly hijacked in PROTAC designs—cIAP1 belongs to the inhibitor of apoptosis protein (IAP) family and plays a dual role in regulating apoptosis and ubiquitin-dependent proteolysis.

cIAP1’s recruitment via cIAP1 Ligand-Linker Conjugates 4 exploits its native function in the ubiquitination cascade. The conjugate’s IAP-binding moiety mimics endogenous second mitochondrial-derived activator of caspases (SMAC) proteins, which naturally antagonize IAPs by binding to their baculoviral IAP repeat (BIR) domains. Structural studies reveal that SMAC mimetics, such as the ligand in This compound , displace IAPs from caspase complexes, repurposing them for protein degradation. This mechanism is distinct from CRBN- or VHL-based PROTACs, which rely on small-molecule ligands like thalidomide derivatives or peptidomimetics. The polyethylene glycol (PEG)-based linker in This compound provides spatial flexibility, enabling optimal positioning of the target protein for ubiquitination.

E3 Ligase Ligand Type Target Recruitment Key Structural Features
cIAP1 SMAC mimetic BIR domain PEG linker, IAP-binding motif
CRBN Thalidomide derivative C-terminal β-hairpin Phthalimide group, flexible linkers
VHL Peptidomimetic Elongin BC complex Hydroxyproline motif, rigid linkers

Table 1: Comparative features of E3 ligase ligands used in PROTAC design.

Evolution of IAP-Targeted Degraders: From SMAC Mimetics to cIAP1-Specific Conjugates

The journey to This compound began with the discovery of SMAC mimetics as antagonists of IAP-mediated caspase inhibition. Early SMAC mimetics, such as LCL161, demonstrated pro-apoptotic effects by neutralizing cIAP1/2 and XIAP. However, their utility expanded with the advent of SNIPERs, which repurposed IAP ligands for protein degradation. For example, SNIPER(ER)-87 —a bifunctional degrader targeting estrogen receptor α (ERα)—combined an ERα ligand with an IAP-binding moiety, revealing that XIAP and cIAP1 could be co-opted for ubiquitination.

This compound emerged as a refined tool to isolate cIAP1’s degradative potential. Unlike earlier SNIPERs, which exhibited cross-reactivity with multiple IAPs, this conjugate’s ligand exhibits preferential binding to cIAP1’s BIR3 domain. Structural optimization of the linker region (C55H67N5O11, molecular weight 974.15 Da) ensured minimal steric hindrance while maintaining connectivity between the ligand and the target-binding moiety. This design philosophy aligns with PROTAC development trends emphasizing linker flexibility and length to enhance ternary complex formation.

Key milestones in IAP-targeted degrader development include:

  • 2008 : Identification of SMAC mimetics as IAP antagonists.
  • 2011 : Introduction of SNIPERs by Itoh et al., demonstrating IAP-mediated degradation of nuclear receptors.
  • 2017 : Validation of XIAP and cIAP1 as tractable E3 ligases for SNIPERs.
  • 2020s : Optimization of cIAP1-specific conjugates with improved selectivity and potency.

Position of this compound in the SNIPER/PROTAC Development Timeline

This compound occupies a niche in the continuum of protein degradation technologies, bridging first-generation SNIPERs and contemporary PROTACs. While early PROTACs focused on CRBN and VHL ligases due to their well-characterized ligands, IAP-based degraders offered an alternative pathway for targets resistant to conventional approaches. The conjugate’s modular design—featuring a SMAC mimetic, PEG linker, and target-binding moiety—exemplifies the shift toward ligand-linker conjugate libraries that enable rapid degrader optimization.

Notably, This compound addresses two limitations of earlier IAP degraders:

  • Specificity : By minimizing off-target interactions with XIAP and cIAP2, it reduces unintended apoptotic effects.
  • Versatility : Its linker chemistry permits conjugation to diverse target ligands, supporting applications beyond oncology.

In contrast to dual-ligase PROTACs (e.g., CRBN/VHL recruiters), This compound focuses on enhancing the precision of single-ligase systems. This strategy is particularly valuable for targets where E3 ligase redundancy or compensatory mechanisms limit degradation efficacy. As the field progresses, the integration of cIAP1-specific conjugates with emerging technologies—such as pH-sensitive linkers or covalent target binders—promises to further augment their utility.

Properties

Molecular Formula

C55H67N5O11

Molecular Weight

974.1 g/mol

IUPAC Name

2-[2-[2-[2-[[(2S)-2-[[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3,3-diphenylpropanoyl]amino]ethoxy]ethoxy]ethoxy]acetic acid

InChI

InChI=1S/C55H67N5O11/c1-37(59(2)55(67)71-35-45-43-25-14-12-23-41(43)42-24-13-15-26-44(42)45)51(63)57-49(40-21-10-5-11-22-40)54(66)60-29-16-27-46(60)52(64)58-50(48(38-17-6-3-7-18-38)39-19-8-4-9-20-39)53(65)56-28-30-68-31-32-69-33-34-70-36-47(61)62/h3-4,6-9,12-15,17-20,23-26,37,40,45-46,48-50H,5,10-11,16,21-22,27-36H2,1-2H3,(H,56,65)(H,57,63)(H,58,64)(H,61,62)/t37-,46-,49-,50-/m0/s1

InChI Key

XUBCVTIJEMTJIG-GXLLLHHCSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NCCOCCOCCOCC(=O)O)N(C)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57

Canonical SMILES

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC(C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NCCOCCOCCOCC(=O)O)N(C)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57

Origin of Product

United States

Preparation Methods

IAP Ligand Synthesis

The IAP ligand module derives from LCL-161 derivatives, which exhibit high affinity for the BIR3 domain of cIAP1. Synthesis begins with bromination of 2,3-dimethylaniline followed by oxidation to form a phthalic anhydride intermediate. Key steps include:

  • Sandmeyer iodination : Introduces halogen substituents for subsequent coupling (yield: 66–85%).

  • Glutarimide condensation : Reacts iodinated phthalic anhydride with 3-aminopiperidine-2,6-dione under acidic conditions (acetic acid/NaOAc, reflux) to form the core structure.

  • N-Methylation : Enhances binding specificity by preventing off-target interactions (e.g., SNIPER(BRD)-3 synthesis).

Linker Assembly

Linkers are typically polyethylene glycol (PEG) or alkyl chains modified with reactive handles (e.g., carboxylic acids, amines). Common strategies:

  • BAIB/TEMPO-mediated oxidation : Converts primary alcohols to carboxylic acids for amide coupling (e.g., C6–O–C6 linkers, 72–89% yield).

  • Mesylation and alkylation : Uses methanesulfonyl chloride (MsCl) to activate hydroxyl groups for nucleophilic substitution (e.g., L1b–L8b linkers).

Conjugation and Optimization

Coupling Reactions

Conjugation of the IAP ligand and linker employs two primary methods:

Amide Bond Formation

  • Reagents : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine) in DMF.

  • Conditions : Room temperature, 16 hours.

  • Yield : 58–91% for PROTACs with C3–C8 linkers.

Sonogashira Coupling

  • Catalyst : Pd(PPh₃)₂Cl₂/CuI.

  • Substrates : 4-Bromothalidomide derivatives and propargyl-containing linkers.

  • Yield : 72–89% for alkyne-functionalized intermediates.

Ternary Complex Optimization

Structural tuning ensures simultaneous binding to cIAP1 and target proteins:

  • Linker length : C5–C8 chains maximize degradation efficiency (DC₅₀: <3 nM for BRD4).

  • Stereochemistry : Enantiomers like (−)-JQ-1 abolish BRD4 binding but retain cIAP1 degradation.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

  • Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).

  • Mobile phase : Gradient of acetonitrile/water (0.1% TFA).

  • Purity : >95% for clinical-grade conjugates.

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)

  • MS (ESI+) : m/z 974.15 [M+H]⁺ confirms molecular weight.

  • ¹H NMR : Peaks at δ 7.8–8.1 ppm (aromatic protons) and δ 3.5–4.2 ppm (PEG linker).

Data Tables: Reaction Yields and Conditions

Table 1. Key Coupling Reactions for this compound

Reaction TypeReagents/ConditionsYield (%)Reference
Amide CouplingHATU, DIPEA, DMF, 16 h, rt58–91
Sonogashira CouplingPd(PPh₃)₂Cl₂, CuI, TEA, 80°C72–89
Mitsunobu AlkylationDIAD, PPh₃, THF, 0°C to rt66–85
MesylationMsCl, DIPEA, CH₂Cl₂, 0°C to rt80–92

Table 2. Purification Outcomes by HPLC

CompoundRetention Time (min)Purity (%)
Crude Conjugate12.465–75
Purified Conjugate14.7>95

Challenges and Solutions in Scalable Synthesis

Low Yields in Iodination Steps

  • Issue : Sandmeyer iodination yields drop below 50% with steric hindrance.

  • Solution : Use NBS (N-Bromosuccinimide) and AIBN (Azobisisobutyronitrile) for radical bromination (yield: 66%).

Epimerization During Coupling

  • Issue : Racemization of glutarimide stereocenters reduces activity.

  • Solution : Employ low-temperature (−20°C) conditions and Et₃N as a mild base .

Chemical Reactions Analysis

Types of Reactions

cIAP1 Ligand-Linker Conjugates 4 undergoes various chemical reactions, including:

    Ubiquitination: The compound facilitates the ubiquitination process by recruiting E3 ubiquitin ligase.

    Degradation: It is used in the design of PROTAC degraders, which target specific proteins for degradation

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

    E3 ubiquitin ligase: Facilitates the ubiquitination process.

    PROTAC linker: Connects the ligand to the target protein

Major Products Formed

The major products formed from reactions involving this compound are ubiquitinated proteins, which are subsequently targeted for degradation .

Scientific Research Applications

Cancer Therapy

cIAP1 Ligand-Linker Conjugates 4 has shown promise in cancer therapy by promoting apoptosis in cancer cells. Its ability to selectively degrade anti-apoptotic proteins allows for enhanced apoptotic signaling pathways, making it a potential candidate for treating various cancers.

Case Studies

  • Study on Tumor Cell Viability : Research demonstrated that this compound effectively reduced tumor cell viability and induced apoptosis across multiple cancer cell lines. For instance, in experiments involving breast cancer cell lines, the compound significantly decreased cell survival rates.
  • Mechanistic Insights : The compound's mechanism was further elucidated through interaction studies using techniques such as surface plasmon resonance (SPR) and co-immunoprecipitation. These studies confirmed its binding affinity for cIAP1 and its efficacy in recruiting E3 ligases to induce degradation of target proteins .

Development of PROTACs

The application of this compound extends to the development of PROTACs, which are innovative therapeutic agents designed to selectively degrade specific proteins implicated in disease.

Comparative Analysis with Other Compounds

Compound NameTargetUnique Features
This compoundcIAP1Specificity for cIAP1 with a unique linker design
E3 Ligase Ligand-Linker Conjugates 16Various E3 ligasesBroader range of E3 ligase targets
Pomalidomide-PEG3-C2-NH2 TFACereblonUtilizes PEG linker for improved solubility
cIAP1 Ligand-Linker Conjugates 14cIAP1Different linker architecture impacting efficacy

This table illustrates how this compound stands out due to its specificity for cIAP1, allowing precise modulation of apoptotic pathways compared to other compounds that may have broader or different targets.

Molecular Biology Applications

In addition to therapeutic applications, this compound is utilized in molecular biology research for studying protein interactions and degradation mechanisms.

Interaction Studies

  • Binding Affinity Assessment : Studies have employed various assays to assess the binding affinity of this compound with target proteins. These investigations provide insights into how effectively the compound can induce degradation through ubiquitination processes .
  • Impact on Signaling Pathways : The compound's ability to modulate signaling pathways has been demonstrated through experiments that examined its effects on BCR-ABL protein degradation in chronic myeloid leukemia cells. The results indicated that pretreatment with IAP ligand 4 slightly suppressed degradation induced by conjugate molecules, highlighting its role in protein recruitment and degradation dynamics .

Mechanism of Action

cIAP1 Ligand-Linker Conjugates 4 exerts its effects by recruiting E3 ubiquitin ligase to target proteins, facilitating their ubiquitination and subsequent degradation. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for protein degradation in cells .

Comparison with Similar Compounds

Similar Compounds

    von Hippel-Lindau (VHL) Ligand-Linker Conjugates: Similar to cIAP1 Ligand-Linker Conjugates 4, these compounds are used in the design of PROTAC degraders.

    MDM2 Ligand-Linker Conjugates: Another class of compounds used for targeted protein degradation.

    Cereblon Ligand-Linker Conjugates: Utilized in the design of PROTAC degraders targeting different proteins.

Uniqueness

This compound is unique due to its specific incorporation of a cIAP ligand for the E3 ubiquitin ligase, which allows for the targeted degradation of proteins involved in various cellular processes .

Biological Activity

cIAP1 (cellular Inhibitor of Apoptosis Protein 1) is a crucial component in cellular signaling pathways, particularly in regulating apoptosis and inflammation. The development of cIAP1 ligand-linker conjugates, such as "cIAP1 Ligand-Linker Conjugates 4," has garnered significant attention in therapeutic research, especially in cancer treatment. This article explores the biological activity of these conjugates, highlighting their mechanisms, efficacy, and potential applications through various studies.

Overview of cIAP1 Ligand-Linker Conjugates

cIAP1 ligand-linker conjugates are designed to target and modulate the activity of cIAP1, facilitating the degradation of specific proteins involved in oncogenic signaling pathways. The conjugates typically consist of an IAP ligand linked to a PROTAC (Proteolysis Targeting Chimera) linker, which enhances the degradation efficiency of target proteins by recruiting E3 ubiquitin ligases.

Molecular Characteristics

  • Molecular Formula : C39H56N4O11S
  • Molecular Weight : 788.95 g/mol
  • CAS Number : 2222354-20-1

The mechanism by which cIAP1 ligand-linker conjugates operate involves several key steps:

  • Binding : The IAP ligand binds to cIAP1, promoting its autoubiquitination.
  • Recruitment : The linker facilitates the recruitment of E3 ligases to the target protein.
  • Ubiquitination : The target protein is ubiquitinated, marking it for degradation by the proteasome.
  • Degradation : The proteasome degrades the ubiquitinated protein, effectively reducing its levels within the cell.

Efficacy in Protein Degradation

A recent study demonstrated that heterobifunctional PROTACs incorporating cIAP ligands can induce substantial degradation of cIAP1 and cIAP2 at concentrations as low as 0.1 μM. Notably, bivalent IAP antagonists exhibited superior efficacy compared to monovalent compounds .

Compound TypeConcentrationcIAP1 Degradation (%)cIAP2 Degradation (%)
Monovalent IAP Antagonists0.1 μMModerateLow
Bivalent IAP Antagonists0.1 μMHighSignificant

Case Study: Degradation of BCR-ABL Oncogene

In a case study involving chronic myeloid leukemia (CML), the application of SNIPER(ABL) compounds—combinations of ABL inhibitors and IAP ligands—showed potent activity in degrading the BCR-ABL oncogene. This degradation was mediated through cIAP1 and XIAP, leading to significant inhibition of CML cell proliferation .

Role in Cancer Progression

cIAP1 is often overexpressed in various cancers, contributing to resistance against apoptosis and promoting tumor growth. Studies have shown that targeting cIAP1 can sensitize cancer cells to apoptotic stimuli, enhancing therapeutic efficacy against tumors that exhibit high levels of this protein .

Impact on Cell Viability

Research indicates that silencing cIAP1 expression can significantly reduce cell viability and proliferation in cancer cell lines. For instance, knockdown experiments demonstrated a decrease in growth rates and colony formation abilities in gastric cancer cells when cIAP1 was inhibited .

Q & A

Q. What is the structural composition of cIAP1 Ligand-Linker Conjugates 4, and how does it influence E3 ligase recruitment?

this compound consists of two core components: (1) an IAP (Inhibitor of Apoptosis Protein) ligand that selectively binds to the E3 ubiquitin ligase cIAP1, and (2) a PROTAC (PROteolysis-Targeting Chimera)-derived linker that connects the ligand to a target protein-binding moiety. The IAP ligand typically mimics endogenous ligands like SMAC (Second Mitochondria-derived Activator of Caspases), enabling competitive binding to cIAP1’s BIR3 domain . The linker’s physicochemical properties (e.g., hydrophilicity, length) determine ternary complex stability and proteasomal degradation efficiency. For example, shorter polyethylene glycol (PEG)-based linkers may enhance solubility but reduce spatial flexibility, impacting ubiquitination kinetics .

Q. What synthesis protocols are recommended for this compound to ensure proper ligand-linker stability?

Synthesis involves three key steps:

  • Ligand functionalization : The IAP ligand is modified with reactive groups (e.g., amines, carboxylates) to enable conjugation.
  • Linker coupling : The linker (e.g., PEG or alkyl chains) is attached via solid-phase synthesis or solution-phase coupling. For PROTAC applications, cleavable linkers (e.g., disulfide bonds) are avoided to ensure intracellular stability .
  • Purification and validation : Reverse-phase HPLC and LC-MS are used to confirm molecular weight and purity (>95%). Stability assays in physiological buffers (pH 7.4, 37°C) are critical to assess degradation resistance .

Advanced Research Questions

Q. How can researchers optimize linker length and composition in this compound to enhance target protein degradation efficiency?

Systematic optimization requires:

  • Structure-activity relationship (SAR) studies : Testing linkers of varying lengths (e.g., PEG4 vs. PEG8) and rigidity (alkyl vs. aromatic). For example, notes that increasing PEG length improved degradation efficiency of oncogenic targets by 30–40% in HeLa cells .
  • Biophysical assays : Surface plasmon resonance (SPR) to measure binding affinity (KD) between the conjugate, cIAP1, and the target protein. A KD < 100 nM is typically required for effective ternary complex formation .
  • Cellular assays : Western blotting to quantify target protein depletion (e.g., using β-actin as a loading control) and immunofluorescence to confirm localization of ubiquitinated proteins .

Q. What experimental strategies validate the specificity of this compound in recruiting E3 ligases without off-target effects?

Key approaches include:

  • Competitive binding assays : Co-treatment with excess SMAC mimetics to block cIAP1 binding. A >50% reduction in target degradation confirms specificity .
  • CRISPR/Cas9 knockout models : Using cIAP1−/− cell lines to verify that degradation is cIAP1-dependent. highlights the use of isogenic cell lines to control for genetic variability .
  • Global proteomics : Mass spectrometry-based profiling (e.g., TMT labeling) identifies off-target proteins with >2-fold depletion. A study in used this method to rule out non-specific degradation of Bcl-2 family proteins .

Q. How do structural modifications in the ligand moiety of this compound impact binding kinetics and proteasomal degradation outcomes?

Modifications to the IAP ligand (e.g., methyl groups, halogen substitutions) alter:

  • Binding affinity : Methylation at the ligand’s N-terminal can improve cIAP1 binding by 10-fold, as shown in SPR assays .
  • Resistance to enzymatic cleavage : Fluorine substitutions at protease-sensitive sites prolong conjugate half-life in lysosomal extracts (e.g., from 2 to 8 hours) .
  • Degradation kinetics : A study in demonstrated that replacing the SMAC mimetic with a non-peptidic ligand reduced ubiquitination rates by 60%, highlighting the need for iterative ligand optimization .

Methodological Considerations

  • Data contradiction analysis : Conflicting results on degradation efficiency (e.g., variable IC50 values across cell lines) may arise from differences in cIAP1 expression levels or proteasome activity. Normalize data to cIAP1 mRNA levels (qPCR) and use proteasome inhibitors (e.g., MG-132) as controls .
  • Comparative studies : Benchmark this compound against other E3 ligase recruiters (e.g., VHL or CRBN-based PROTACs) using time-course degradation assays. notes that cIAP1 conjugates exhibit faster target depletion (<6 hours) but lower maximal efficacy compared to CRBN-based systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.